molecular formula C7H6ClIO B13748470 2-Chloro-5-iodo-4-methylphenol CAS No. 1246647-62-0

2-Chloro-5-iodo-4-methylphenol

Cat. No.: B13748470
CAS No.: 1246647-62-0
M. Wt: 268.48 g/mol
InChI Key: GEVKVRLYQLACAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodo-4-methylphenol is an organic compound with the molecular formula C7H6ClIO It is a derivative of phenol, where the phenolic ring is substituted with chlorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4-methylphenol can be achieved through a multi-step process. One common method involves the iodination of 2-chloro-4-methylphenol. This can be done by reacting 2-chloro-4-methylphenol with iodine in the presence of an oxidizing agent such as sodium hypochlorite in an aqueous alcohol solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-methylphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-iodo-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-methylphenol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-4-methylphenol is unique due to the presence of both chlorine and iodine substituents on the phenolic ring. This combination of substituents can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1246647-62-0

Molecular Formula

C7H6ClIO

Molecular Weight

268.48 g/mol

IUPAC Name

2-chloro-5-iodo-4-methylphenol

InChI

InChI=1S/C7H6ClIO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3

InChI Key

GEVKVRLYQLACAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.